Benzastatin A

Description

Overview of Microbial Alkaloids and Their Research Significance

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. mdpi.com For a long time, they have been a subject of significant scientific interest due to their wide range of pronounced physiological activities. nih.gov While historically associated primarily with plants, microorganisms, including bacteria and fungi, are also a rich source of these complex molecules. mdpi.comresearchgate.net Microbial alkaloids are noted for their structural diversity and complexity, which makes them a crucial area of natural product research. researchgate.net

The significance of microbial alkaloids in research is multifaceted. They are explored as lead compounds for the development of new drugs due to their extensive pharmacological activities, which include antibacterial, antifungal, antiviral, and anticancer properties. nih.govresearchgate.net The urgent need for new antimicrobial agents, driven by the rise of drug-resistant pathogens, has intensified research into natural compounds like alkaloids. nih.gov Their mechanisms of action are varied and can include disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with the synthesis of proteins and nucleic acids. mdpi.comnih.gov The study of these compounds not only provides potential therapeutic agents but also offers insights into novel biochemical pathways and molecular targets. nih.gov

Discovery and Isolation of Benzastatin A from Streptomyces Species

This compound was first identified as part of a screening program aimed at discovering new free radical scavengers from natural sources. nih.gov Researchers isolated this compound, along with its closely related derivatives Benzastatin B, C, and D, from the culture broth of Streptomyces nitrosporeus strain 30643. nih.govjmb.or.kr The isolation process involved fermentation of the Streptomyces strain, followed by extraction and purification procedures to separate the individual compounds. nih.gov The determination of their structures was accomplished through detailed spectroscopic studies. kribb.re.krnih.gov Benzastatins A and B were noted for incorporating a p-aminobenzamide unit, a feature considered rare in metabolites from fungi. kribb.re.krnih.gov

| Discovery & Isolation of this compound | |

| Compound | This compound |

| Source Organism | Streptomyces nitrosporeus 30643 |

| Year of Discovery | 1996 |

| Initial Screening Purpose | Search for free radical scavengers |

| Co-isolated Compounds | Benzastatin B, Benzastatin C, Benzastatin D |

Structural Classification of Benzastatin Derivatives (Linear, Indoline (B122111), Tetrahydroquinoline)

The benzastatin family of compounds is composed of a p-aminobenzoic acid moiety and a geranyl group or derivatives thereof. jmb.or.krtandfonline.com Based on their distinct chemical scaffolds, benzastatin derivatives are categorized into three main structural classes. tandfonline.com

Linear Derivatives : Benzastatins A and B possess a linear structure where a geranyl group is attached to a p-aminobenzamide skeleton. nih.govjmb.or.kr Later discoveries identified Benzastatin H and I as also belonging to this class. jmb.or.kr

Tetrahydroquinoline Derivatives : Benzastatins C and D are characterized by a tetrahydroquinoline ring system. nih.govresearchgate.net This unique heterocyclic structure is thought to be formed via the cyclization of the geranyl side chain. jmb.or.kr Benzastatin C is a 3-chloro-tetrahydroquinolone alkaloid, while Benzastatin D is its dechlorinated counterpart. nih.gov

Indoline Derivatives : Benzastatins E, F, and G feature an indoline skeleton. jmb.or.krresearchgate.net Similar to the tetrahydroquinoline derivatives, this structure is believed to arise from the cyclization of the geranyl moiety. jmb.or.krresearchgate.net

The biosynthesis of the tetrahydroquinoline and indoline units is proposed to involve a cytochrome P450 enzyme (BezE) that catalyzes the cyclization of a geranylated p-aminobenzoic acid precursor. acs.orgu-tokyo.ac.jp

| Structural Classification of Benzastatin Derivatives | |

| Structural Class | Representative Benzastatins |

| Linear | This compound, Benzastatin B, Benzastatin H, Benzastatin I |

| Tetrahydroquinoline | Benzastatin C, Benzastatin D |

| Indoline | Benzastatin E, Benzastatin F, Benzastatin G |

Context of Initial Research on Benzastatin Bioactivity

The initial research into the biological activity of benzastatins stemmed from their discovery during a screen for free radical scavengers. nih.gov The first reported bioactivity for Benzastatins A, B, C, and D was their ability to inhibit lipid peroxidation in rat liver microsomes. nih.gov

In further cell-based assays, the tetrahydroquinoline derivatives, Benzastatin C and Benzastatin D, demonstrated protective effects against glutamate-induced toxicity in N18-RE-105 neuronal cells. nih.gov Benzastatin C exhibited an EC₅₀ value of 2.0 µM, while Benzastatin D had an EC₅₀ value of 5.4 µM in this assay. nih.gov Subsequent studies explored the antiviral activity of these compounds, finding that Benzastatin C was active against herpes simplex virus (HSV-1 and HSV-2) and vesicular stomatitis virus (VSV), whereas the dechlorinated Benzastatin D showed no such activity, highlighting the importance of the chlorine atom for this specific biological function. nih.govresearchgate.net The initial research thus positioned benzastatins as compounds with notable antioxidant and neuroprotective potential. nih.govjmb.or.kr

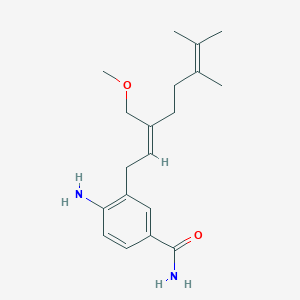

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H28N2O2 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

4-amino-3-[(2Z)-3-(methoxymethyl)-6,7-dimethylocta-2,6-dienyl]benzamide |

InChI |

InChI=1S/C19H28N2O2/c1-13(2)14(3)5-6-15(12-23-4)7-8-16-11-17(19(21)22)9-10-18(16)20/h7,9-11H,5-6,8,12,20H2,1-4H3,(H2,21,22)/b15-7- |

InChI Key |

YMJHQWISZUEYPB-CHHVJCJISA-N |

Isomeric SMILES |

CC(=C(C)CC/C(=C/CC1=C(C=CC(=C1)C(=O)N)N)/COC)C |

Canonical SMILES |

CC(=C(C)CCC(=CCC1=C(C=CC(=C1)C(=O)N)N)COC)C |

Synonyms |

benzastatin A |

Origin of Product |

United States |

Chemical Synthesis and Analog Generation of Benzastatin Derivatives

Total Synthesis Methodologies for Benzastatin A and Its Analogues

The total synthesis of benzastatin congeners has been a subject of significant research, driven by their interesting biological profiles. Methodologies have focused on creating the characteristic substituted indoline (B122111) or tetrahydroquinoline core with precise control over stereochemistry. The synthesis of (+)-Benzastatin E, in particular, has been accomplished and reported in detail, offering valuable insights into the construction of these complex natural products. acs.orgacs.orgnih.gov

Stereoselective and Diastereoselective Synthesis Approaches

A cornerstone of the synthetic strategy for benzastatin analogues is the control of stereochemistry at multiple chiral centers. The first total synthesis of (+)-Benzastatin E exemplifies a highly effective diastereoselective approach. acs.orgorcid.org

The key step in this synthesis is a diastereoselective Grignard addition to a 2-acylindoline intermediate. acs.orgnih.gov This intermediate is derived from commercially available (S)-(-)-indoline-2-carboxylic acid, which establishes the initial stereocenter. acs.orgresearchgate.net The facial selectivity of the addition to the ketone is controlled by the existing stereocenter at the C2 position of the indoline ring, following the Felkin-Ahn model. acs.org This reaction allows for the creation of the tertiary alcohol with a high degree of diastereoselectivity. Researchers found that by carefully selecting the Grignard reagent and the order of addition, either diastereomer could be selectively obtained, showcasing the robustness of this method. acs.org The successful application of this diastereoselective Grignard addition was demonstrated across various substrates and Grignard reagents, establishing it as a key method for this class of compounds. acs.org

Another powerful stereoselective method employed in the synthesis of related structures is the stereospecific rearrangement of an α,α-disubstituted indoline-2-methanol via an aziridinium (B1262131) ion intermediate. thieme-connect.com This rearrangement allows for the difficult stereoselective construction of a chiral quaternary center, a common challenge in the synthesis of complex alkaloids. thieme-connect.com

| Approach | Key Intermediate | Outcome | Applicable To |

| Diastereoselective Grignard Addition | 2-Acylindoline | High diastereoselectivity in forming tertiary alcohol | Benzastatin E |

| Stereospecific Rearrangement | α,α-disubstituted indoline-2-methanol | Construction of chiral quaternary center | Tetrahydroquinoline core |

Key Reactions and Synthetic Transformations Utilized (e.g., Grignard Addition, Cyclization)

Several key reactions are pivotal to the successful synthesis of the benzastatin framework.

Grignard Addition: As previously mentioned, the Grignard reaction is a central transformation. In the synthesis of (+)-Benzastatin E, the 2-acylindoline ketone intermediate is synthesized from (S)-indoline-2-carboxylic acid. acs.orgacs.org This involves protecting the indole (B1671886) nitrogen, forming a Weinreb amide, and then coupling it with an appropriate organometallic reagent to yield the ketone. acs.org The subsequent addition of a Grignard reagent to this ketone is highly diastereoselective and crucial for establishing the correct stereochemistry of the final product. acs.orgnih.gov

Cyclization Reactions: The formation of the heterocyclic core is a defining feature of benzastatin synthesis. While chemical cyclizations are common, the biosynthesis of benzastatins has revealed a unique enzymatic cyclization that has inspired synthetic chemists. acs.org Studies on the benzastatin biosynthetic gene cluster identified a remarkable cytochrome P450 enzyme, BezE, which catalyzes an unprecedented cyclization of a geranylated precursor. acs.orgacs.org This enzyme is proposed to form an iron-nitrenoid intermediate, which then undergoes a nitrene transfer to form an aziridine (B145994) ring, ultimately leading to the indoline and tetrahydroquinoline scaffolds of different benzastatin members. acs.org This discovery of a "cytochrome P450 nitrene transferase" provides a novel strategy for C-N bond formation and cyclization that could be harnessed for synthetic purposes. acs.orgacs.org Other chemical cyclization strategies, such as those involving reductive amination or transition-metal-catalyzed processes, are also prevalent in the synthesis of tetrahydroquinolines and related N-heterocycles. mdpi.com

| Reaction Type | Description | Role in Synthesis |

| Grignard Addition | Nucleophilic addition of an organomagnesium halide to a ketone. | Forms the key C-C bond and sets a critical stereocenter in the side chain of Benzastatin E. |

| Weinreb Amide Ketone Synthesis | Conversion of a carboxylic acid to a Weinreb amide, followed by reaction with an organometallic reagent. | Provides the 2-acylindoline intermediate required for the key Grignard addition. acs.org |

| Enzymatic Cyclization (BezE) | Cytochrome P450-catalyzed intramolecular nitrene transfer from a geranylated precursor. | Forms the core indoline or tetrahydroquinoline ring structure in the biosynthesis of benzastatins. acs.orgacs.org |

| Rearrangement via Aziridinium Ion | Stereospecific rearrangement of an indoline-2-methanol derivative. | Constructs the 2,2,3-trisubstituted tetrahydroquinoline core. thieme-connect.com |

Semisynthesis and Derivatization Strategies for Structural Modification

Semisynthesis and derivatization are powerful tools for exploring the structure-activity relationships (SAR) of natural products without undertaking a lengthy total synthesis. For the benzastatin family, these strategies have been employed to generate novel analogues with potentially improved or altered biological activities.

One example is the generation of a dechlorinated derivative of Benzastatin C. The study of this new compound alongside its natural parent revealed differential antiviral activities, highlighting how minor structural modifications can significantly impact biological function. up.ptbiomedgrid.com

Another approach involves preparing key intermediates that can be readily modified. For instance, synthetic approaches to analogues of Benzastatin E, F, and G have utilized indole-2-carbaldehyde intermediates. researchgate.net These intermediates can be functionalized at various positions, such as the C-5 position of the indole ring, to introduce diverse substituents and generate a library of analogues for biological screening. researchgate.net

Rational Design and Generation of Novel Benzastatin Analogues

The rational design of new benzastatin analogues has been significantly influenced by our understanding of their biosynthetic pathway. The discovery and characterization of enzymes from the benzastatin gene cluster have opened avenues for chemoenzymatic and synthetic biology approaches to create "unnatural" natural products. hznu.edu.cnnih.gov

The enzyme BezE, the P450 nitrene transferase, is a prime candidate for such endeavors. By engineering this enzyme or using it in biocatalytic systems with modified substrates, it may be possible to generate novel heterocyclic scaffolds. acs.orgacs.org The promiscuity of enzymes involved in isoprenoid synthesis can be leveraged to produce new-to-nature compounds. nih.gov For example, the enzyme BezA, a methyltransferase from the same biosynthetic pathway, can be used to modify terpene precursors, which could then be incorporated into benzastatin-like structures. hznu.edu.cn

This strategy of "precursor-directed biosynthesis," where synthetic, non-natural precursors are fed to a biological system (or a cell-free enzymatic system), allows for the creation of analogues that would be difficult to access through traditional chemical synthesis alone. nih.gov These biocatalytic methods, guided by a rational understanding of enzyme mechanisms, represent a frontier in the generation of novel and diverse benzastatin analogues.

Biological Activities and Molecular Mechanisms of Benzastatin a

Antioxidant and Free Radical Scavenging Capabilities

Benzastatins are a group of related metabolites isolated from the culture broth of Streptomyces nitrosporeus 30643, identified during screenings for free radical scavengers. nih.gov This family of compounds, which includes Benzastatin A, B, C, and D, has demonstrated notable antioxidant properties in various experimental models. nih.govnih.gov

Research has shown that this compound, along with its related compounds Benzastatin B, C, and D, possesses the ability to inhibit lipid peroxidation. nih.gov In studies utilizing rat liver microsomes, these compounds demonstrated clear inhibitory activity against this form of oxidative damage. nih.gov Lipid peroxidation is a critical process of oxidative degradation of lipids, where free radicals remove electrons from lipids in cell membranes, leading to cell damage. The capacity of the benzastatin family to counter this process highlights their potential as effective antioxidants.

While specific studies on this compound's neuroprotective effects are limited, research on the closely related compounds Benzastatin C and Benzastatin D provides significant insight into the family's potential in this area. nih.gov In a cellular assay using N18-RE-105 neuronal cells, Benzastatin C and Benzastatin D were shown to inhibit glutamate-induced toxicity. nih.gov Glutamate (B1630785) is a major excitatory neurotransmitter, and its excess can lead to excitotoxicity, a process that damages nerve cells through overactivation of receptors and subsequent oxidative stress.

The study found that Benzastatin C and Benzastatin D protected these neuronal cells with EC₅₀ values of 2.0 µM and 5.4 µM, respectively. nih.gov This demonstrates a potent neuroprotective effect against a key mechanism of neuronal damage.

| Compound | Cell Line | Toxicity Model | EC₅₀ (µM) | Source |

|---|---|---|---|---|

| Benzastatin C | N18-RE-105 | Glutamate Toxicity | 2.0 | nih.gov |

| Benzastatin D | N18-RE-105 | Glutamate Toxicity | 5.4 | nih.gov |

Antiviral Activities and Mechanistic Correlation

Investigations into the antiviral properties of the benzastatin family have primarily centered on Benzastatin C, a chlorinated tetrahydroquinoline alkaloid, and its dechlorinated counterpart, Benzastatin D. nih.govsemanticscholar.orgresearchgate.net

Benzastatin C has exhibited significant antiviral activity against several viral pathogens in a dose-dependent manner. nih.govresearchgate.net Specifically, it has been shown to be effective against Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), and Vesicular Stomatitis Virus (VSV). nih.govsemanticscholar.org

The efficacy of Benzastatin C against these viruses was quantified by its half-maximal effective concentration (EC₅₀), with notable potency observed, particularly against HSV-2. nih.govresearchgate.net

| Compound | Virus | EC₅₀ (µg/mL) | Source |

|---|---|---|---|

| Benzastatin C | Herpes Simplex Virus Type 1 (HSV-1) | 1.92 | nih.govsemanticscholar.org |

| Benzastatin C | Herpes Simplex Virus Type 2 (HSV-2) | 0.53 | nih.govsemanticscholar.org |

| Benzastatin C | Vesicular Stomatitis Virus (VSV) | 1.99 | nih.govsemanticscholar.org |

| Benzastatin D | HSV-1, HSV-2, VSV | Inactive | nih.govsemanticscholar.org |

The structural difference between Benzastatin C and Benzastatin D has provided a clear insight into the role of halogenation in their antiviral activity. Benzastatin C is a 3-chloro-tetrahydroquinolone alkaloid, whereas Benzastatin D is its corresponding dechlorinated derivative. nih.govresearchgate.net

In stark contrast to the potent activity of Benzastatin C, Benzastatin D exhibited no antiviral activity against HSV-1, HSV-2, or VSV. nih.govsemanticscholar.org This finding strongly indicates that the antiviral efficacy of Benzastatin C is mediated, at least in part, by the presence of the chlorine moiety in its molecular structure. nih.govresearchgate.net The halogen atom appears to be a critical component for the compound's ability to inhibit these viruses. researchgate.net

Computational and Mechanistic Insights into Potential Antimalarial Activity

While computational methods such as molecular docking and virtual screening are increasingly utilized to identify potential new antimalarial agents by targeting key parasite proteins like falcipain-2, specific computational or mechanistic studies investigating this compound for potential antimalarial activity are not prominent in the available scientific literature. nih.govnih.gov The application of these in silico techniques is crucial for prioritizing compounds for further experimental testing, but this compound has not been identified as a focus of such research to date. mdpi.com

Structure-Activity Relationship (SAR) Studies of Benzastatin Derivatives

The exploration of the structure-activity relationship (SAR) of benzastatin derivatives is crucial for identifying the key molecular features responsible for their biological activities and for guiding the design of more potent and selective analogs.

While extensive SAR studies on a wide range of this compound derivatives are not yet available in the public domain, some key structural motifs have been identified as critical for the biological activity of related benzastatins. One of the most significant findings comes from a comparative study of Benzastatin C and its dechlorinated counterpart, Benzastatin D. This study revealed that the presence of a chlorine atom at the 3-position of the tetrahydroquinoline skeleton in Benzastatin C is crucial for its antiviral activity against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and vesicular stomatitis virus (VSV). In contrast, Benzastatin D, which lacks this chlorine atom, showed no antiviral activity, strongly suggesting that the chlorine moiety is a critical structural motif for this particular biological effect.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Currently, there are no publicly available QSAR models specifically developed for this compound and its derivatives. However, the principles of QSAR can be applied to this class of compounds to guide future research. A typical QSAR study would involve synthesizing a library of this compound analogs with systematic variations in their chemical structure. The biological activity of these compounds would then be determined through in vitro or in vivo assays. Subsequently, a variety of molecular descriptors, which quantify different aspects of the molecular structure (e.g., steric, electronic, and hydrophobic properties), would be calculated for each analog.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model would not only have good statistical parameters but also be validated using external test sets of compounds to ensure its predictive power. The development of such a model for this compound derivatives would be a valuable tool for designing new analogs with enhanced efficacy.

Cellular and Subcellular Targets and Perturbed Pathways

Understanding the cellular and subcellular targets of this compound and the pathways it perturbs is essential for elucidating its mechanism of action and its potential therapeutic applications. While detailed studies are still emerging, some initial findings provide clues into its cellular effects.

Research has shown that Benzastatin C and Benzastatin D, which share the tetrahydroquinoline skeleton with some this compound derivatives, can inhibit glutamate toxicity in the N18-RE-105 neuronal cell line. This suggests that these compounds may interact with components of the glutamatergic signaling pathway or downstream pathways related to excitotoxicity and oxidative stress. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological disorders. The ability of benzastatins to mitigate glutamate-induced toxicity points towards a potential neuroprotective role.

Furthermore, studies on the biosynthesis of benzastatins have identified a key enzyme, a cytochrome P450 (BezE), that is responsible for the cyclization of the geranylated precursor to form the characteristic indoline (B122111) and tetrahydroquinoline scaffolds. This finding is significant as it suggests that cytochrome P450 enzymes could be potential targets for benzastatin-like molecules, or that the metabolic pathways involving these enzymes could be perturbed by the presence of these compounds. Cytochrome P450s are a large family of enzymes involved in the metabolism of a wide variety of endogenous and exogenous compounds, and their modulation can have significant physiological effects.

However, the specific subcellular localization of this compound and a comprehensive map of the cellular pathways it directly perturbs remain to be fully elucidated. Further research, including techniques like cellular thermal shift assays, chemical proteomics, and transcriptomics, will be necessary to definitively identify the direct protein targets of this compound and to understand the full scope of its impact on cellular signaling and metabolic networks.

Modulation of Cellular Stress Responses (e.g., Glutamate Toxicity Protection)

There is no available data from scientific studies on the role of this compound in modulating cellular stress responses, including any potential protective effects against glutamate-induced excitotoxicity.

Enzyme Inhibition and Receptor Binding Profiles in Model Systems

There are no published enzyme inhibition assays or receptor binding studies for this compound. Consequently, its enzyme inhibition profile and receptor binding affinities are unknown.

Preclinical Research Models for Benzastatin a Efficacy Evaluation

In Vitro Cellular and Biochemical Assays for Efficacy

In vitro models provide a foundational understanding of Benzastatin A's biological activity in a controlled laboratory setting. These assays are instrumental for initial screening, mechanism of action studies, and determining the direct effects of the compound on cells and specific biochemical processes.

Cultured cell lines are indispensable tools for evaluating the efficacy of this compound against various diseases at the cellular level. Research into the broader family of benzastatins and related indole (B1671886) alkaloids indicates their potential across several therapeutic areas. growingscience.com

Neuronal Cell Lines: Certain compounds within the benzastatin family have demonstrated potential for neuronal cell protection. semanticscholar.org Analogues of benzastatin have been assessed in models of head injury, where they showed an ability to enhance neurological recovery, suggesting a basis for testing this compound in similar neuroprotective assays. researchgate.net For instance, in studies of related compounds, glutamate (B1630785) toxicity in N18-RE-105 hybrid cancer cells has been used as a model to test neuroprotective effects. mdma.ch

Cancer Cell Lines: While direct studies on this compound are limited, related natural products containing similar structural motifs have shown cytotoxic activity against various human cancer cell lines. researchgate.net The evaluation of such compounds often employs a panel of cell lines to assess the breadth and specificity of their anticancer effects. researchgate.netresearchgate.net

Viral Infection Models: The benzastatin family of compounds, noted as potent antiviral agents, are evaluated in viral infection models. nih.gov For example, benzastatins have been identified for their activity against viruses like HIV-1, with assays using human lymphoblastoid host cells to determine efficacy. mdma.ch The general antiviral potential of this class of alkaloids makes viral infection cell culture models a relevant platform for assessing this compound. growingscience.com

Table 1: Examples of In Vitro Cell-Based Assays Relevant to this compound Evaluation

| Assay Type | Model System | Purpose | Finding Context |

|---|---|---|---|

| Neuroprotection | N18-RE-105 Hybrid Cells | Evaluation of protection against glutamate-induced toxicity. | Benzastatins C and D showed potency similar to vitamin E, though cytotoxicity was noted. mdma.ch |

| Antiviral Activity | Human Lymphoblastoid Cells (infected with HIV-1) | Measurement of the reduction in viral infection. | Related compounds showed inhibitory activity against HIV-1 reverse transcriptase. mdma.ch |

| Intestinal Permeability | Caco-2 Cell Line | Assessment of drug absorption and bioavailability. | Theoretical studies on benzastatin derivatives predict high permeability. growingscience.com |

To understand how this compound exerts its effects, researchers use enzyme-based and biochemical assays. This compound was originally discovered during screening efforts for new free radical scavengers. chemistry-chemists.comkoreascience.krkoreascience.kr Its primary mechanism investigated through these assays is the inhibition of lipid peroxidation. mdma.chgoogle.com

In these assays, rat liver microsomes are often used as a biological medium susceptible to oxidative damage. The process of lipid peroxidation, a marker of cellular damage caused by free radicals, is induced and then measured. This compound has demonstrated the ability to inhibit this process, confirming its antioxidant properties. mdma.ch The activity is typically quantified by measuring the reduction in lipid peroxide products, such as those detected by the thiobarbituric acid reactive substances (TBARS) assay. koreascience.kr

In Vivo Animal Models for Efficacy Studies

Given this compound's function as a free radical scavenger, rodent models of oxidative stress are highly relevant. mdma.ch Although direct in vivo studies on this compound for neuroprotection are not widely published, research on analogous compounds provides a framework. For example, selected members of a series of cerebroprotective antioxidants, which include structural elements related to benzastatins, were evaluated in a mouse model of head injury. researchgate.net In these studies, the compounds demonstrated significant neuroprotection, improving neurological status shortly after injury. researchgate.net Such models are crucial for validating the antioxidant effects observed in in vitro assays and for assessing the potential of this compound to treat conditions involving oxidative damage, such as traumatic brain injury or ischemic events. researchgate.net

The potential of this compound and its derivatives extends to infectious diseases. While specific in vivo viral studies for this compound are not detailed in the available literature, the evaluation of related alkaloids provides precedent.

For malaria, recent computational studies have highlighted the potential of benzastatin-derived alkaloids against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. growingscience.com These molecular docking studies predict that benzastatin derivatives can effectively bind to and inhibit key parasite enzymes, specifically the cysteine proteases falcipain-2 and falcipain-3, which are essential for the parasite's life cycle. growingscience.com These in silico findings strongly support the progression of this compound into in vivo rodent models of malaria, such as mice infected with Plasmodium berghei or Plasmodium yoelii, to confirm its antiplasmodial efficacy. growingscience.com

Table 2: Predicted Antimalarial Activity of Benzastatin Alkaloids

| Target Enzyme | Parasite | Predicted Outcome | Research Method |

|---|---|---|---|

| Falcipain-2 | Plasmodium falciparum | Inhibition of essential parasite protease. | Molecular Docking & Dynamics Simulations growingscience.com |

Advanced Spectroscopic and Analytical Techniques for Research Confirmation

The structural elucidation and confirmation of this compound, along with the analysis of its biosynthetic pathways and reaction mechanisms, are accomplished using a suite of advanced analytical techniques. These methods are fundamental to ensuring the identity and purity of the compound used in preclinical research.

Key techniques employed in the study of this compound and its derivatives include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the precise chemical structure and stereochemistry of the molecule. google.com

Mass Spectrometry (MS): High-resolution mass spectrometry is utilized to confirm the molecular formula of the compound. jmb.or.kr

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods provide information about the functional groups present in the molecule and its electronic properties. google.comjmb.or.kr

Density Functional Theory (DFT): A computational method used to investigate the electronic structure, reactivity, and reaction mechanisms of molecules like benzastatin at a theoretical level. growingscience.comgrowingscience.com

Natural Bond Orbital (NBO) Analysis: Used in conjunction with DFT, NBO analysis helps in understanding the chemical bonding and reactivity of the compound. growingscience.comgrowingscience.com

These analytical and spectroscopic methods are not only crucial for the initial characterization but are also used throughout the research process, from monitoring its production in fermentation cultures to analyzing its stability and interactions in biological assays. google.comjmb.or.kr

Application in Biosynthetic Intermediate Elucidation and Pathway Confirmation

The elucidation of the complex biosynthetic pathway of benzastatins has been achieved through a combination of sophisticated preclinical research models, primarily involving heterologous expression, gene disruption, and in vitro enzymatic assays. nih.govacs.orgrsc.org These models have been instrumental in identifying the biosynthetic gene cluster (BGC) and confirming the function of the enzymes responsible for constructing the characteristic scaffolds of benzastatin and its derivatives. tandfonline.com

Research centered on Streptomyces sp. RI18 led to the identification of the bez gene cluster. nih.govresearchgate.net The functions of the enzymes encoded by this cluster were systematically investigated using a heterologous host, Streptomyces lividans, and through in vitro enzyme assays. rsc.org This approach allowed for the accumulation and analysis of biosynthetic intermediates that would otherwise be transient and difficult to isolate. semanticscholar.org

The proposed biosynthetic pathway begins with the modification of two primary precursors: p-aminobenzoic acid (PABA) and geranyl pyrophosphate (GPP). tandfonline.comnih.gov Key enzymatic steps elucidated through these models include:

Modification of p-aminobenzoic acid (PABA): The pathway is initiated by the N-hydroxylase BezJ, which catalyzes the N-hydroxylation of PABA to form N-hydroxy-p-aminobenzoic acid (HABA). semanticscholar.org Subsequently, the acetyltransferase BezG acetylates the hydroxyl group to yield N-acetoxy-p-aminobenzoic acid (AcPABA). rsc.orgsemanticscholar.org The necessity of these steps was confirmed when feeding HABA to a bezJ-deficient strain restored benzastatin production. semanticscholar.org

Modification of Geranyl Pyrophosphate (GPP): The enzymes BezA (a methyltransferase) and BezC (a cytochrome P450) are responsible for modifying the geranyl moiety. tandfonline.com In vitro analyses demonstrated that BezA and BezC catalyze the sequential methylation and hydroxylation of GPP. tandfonline.comresearchgate.net

Prenylation: The prenyltransferase BezF then catalyzes the attachment of the modified geranyl group to AcPABA, forming geranylated p-acetoxyaminobenzoic acids. rsc.org

Cyclization: The most remarkable step is the cyclization to form the distinctive indoline (B122111) and tetrahydroquinoline scaffolds. This unprecedented reaction is catalyzed by the cytochrome P450 enzyme BezE. nih.govacs.orgsemanticscholar.org In vitro reconstitution of the reaction showed that BezE uses the geranylated p-acetoxyaminobenzoic acid intermediate to generate the different ring structures. nih.govsemanticscholar.org The mechanism is proposed to involve the formation of an iron nitrenoid intermediate, followed by nitrene transfer to create an aziridine (B145994) ring, and finally, a nucleophilic attack that opens the aziridine to yield the indoline or tetrahydroquinoline core. nih.govresearchgate.netnih.gov This discovery identified BezE as the first known naturally occurring cytochrome P450 nitrene transferase. semanticscholar.orgosti.gov

Table 1: Key Enzymes in the Benzastatin Biosynthetic Pathway and Their Functions

Role in Structural Confirmation of Synthesized Benzastatin Analogues

This compound, along with other foundational members of its family (e.g., Benzastatins B, C, and D), serves as a crucial reference standard in preclinical research for the structural confirmation of newly synthesized or discovered analogues. jmb.or.kr The identification of a new compound as a benzastatin derivative inherently relies on a comparative analysis of its physicochemical and spectroscopic properties against the well-documented data of these naturally occurring parent compounds.

The process of structural elucidation for novel benzastatin analogues typically involves several key steps where reference to the known structures is vital:

Feeding Experiments and Biosynthetic Analogue Generation: In some preclinical models, the producing organism, Streptomyces nitrosporeus, is cultured with modified precursors to generate new analogues. For example, when p-aminobenzoic acid was supplied to the culture medium, it led to the production of Benzastatin J. The structure of this new compound was confirmed as a demethylated derivative of Benzastatin B by comparing its spectral data, particularly from HMBC (Heteronuclear Multiple Bond Correlation) NMR experiments, with that of the known Benzastatin B. jmb.or.kr

Total Synthesis and Analogue Development: During the chemical synthesis of benzastatin analogues, the spectroscopic data (such as ¹H-NMR and ¹³C-NMR) of the synthetic products are meticulously compared with the data reported for the natural benzastatins to confirm that the target molecular scaffold has been successfully created. researchgate.net This comparative approach is fundamental to verifying the identity and stereochemistry of the synthesized molecules.

Theoretical and Computational Models: Density functional theory (DFT) and molecular docking studies are used to explore the reactivity and potential biological interactions of benzastatin-derived alkaloids. growingscience.com These theoretical models often use the known structures of natural benzastatins as a starting point to predict the formation and properties of various isomers and analogues, such as those with five- or six-membered rings, further solidifying the structural understanding of these compounds. growingscience.com

Essentially, the established structures of this compound and its relatives provide the foundational blueprint against which all new derivatives are measured, ensuring accurate identification and characterization in preclinical research. jmb.or.kr

Table 2: Examples of Benzastatin Analogues and Methods for Structural Confirmation

Future Directions and Research Opportunities

Discovery of Novel Benzastatin Congeners and Biosynthetic Pathways

A primary avenue for future research lies in the discovery and characterization of new, naturally occurring benzastatin congeners. The chemical diversity of microbial secondary metabolites is vast, and it is highly probable that numerous benzastatin variants with unique structural modifications and potentially novel biological activities remain undiscovered in various Streptomyces species and other actinomycetes.

Recent research has successfully identified the biosynthetic gene cluster for benzastatins in Streptomyces sp. RI18. nih.gov This cluster encodes a fascinating enzymatic machinery responsible for the compound's assembly. A key discovery was the role of a unique cytochrome P450 enzyme, BezE, which catalyzes an unprecedented cyclization reaction to form the characteristic indoline (B122111) and tetrahydroquinoline scaffolds of certain benzastatin congeners. nih.govu-tokyo.ac.jp The proposed mechanism involves the formation of an iron nitrenoid, subsequent nitrene transfer to create an aziridine (B145994) ring, and finally, nucleophilic addition to yield the cyclic structures. nih.gov

Future research will likely focus on:

Genome Mining: Utilizing advanced genomic and bioinformatic tools to screen microbial genomes for uncharacterized benzastatin-like biosynthetic gene clusters. This approach could rapidly identify new producer strains and predict the structures of novel congeners.

Elucidation of Pathway Details: Further biochemical studies are needed to fully characterize each enzyme in the biosynthetic pathway. Understanding the substrate specificity and catalytic mechanism of each protein will provide a complete picture of how this complex molecule is assembled.

Precursor-Directed Biosynthesis: As demonstrated by the production of Benzastatin J from feeding p-aminobenzoic acid to Streptomyces nitrosporeus, manipulating the fermentation medium with synthetic precursors can induce the production of novel analogues. koreascience.kr This technique offers a powerful tool for generating new chemical diversity.

A number of benzastatin congeners have been isolated, showcasing the natural structural diversity within this family.

| Compound | Producing Organism | Key Structural Feature |

| Benzastatin A | Streptomyces nitrosporeus | p-Aminobenzamide skeleton nih.govresearchgate.net |

| Benzastatin B | Streptomyces nitrosporeus | p-Aminobenzamide skeleton nih.govresearchgate.net |

| Benzastatin C | Streptomyces nitrosporeus | Tetrahydroquinoline skeleton nih.govresearchgate.net |

| Benzastatin D | Streptomyces nitrosporeus | Tetrahydroquinoline skeleton nih.govresearchgate.net |

| Benzastatins E, F, G | Streptomyces nitrosporeus | Indoline skeleton researchgate.net |

| Benzastatins H, I | Streptomyces nitrosporeus | - |

| Benzastatin J | Streptomyces nitrosporeus | Demethylated derivative of Benzastatin B koreascience.kr |

Development of Chemoenzymatic and Biotechnological Synthetic Platforms

The complexity of the benzastatin structure presents challenges for traditional chemical synthesis. Therefore, developing chemoenzymatic and biotechnological platforms is a critical goal for the sustainable and efficient production of benzastatins and their analogues. mdpi.com

Biotechnological platforms can be advanced through the heterologous expression of the benzastatin biosynthetic gene cluster. rsc.orgsemanticscholar.org Researchers have already successfully expressed the gene cluster from Streptomyces sp. RI18 in the surrogate host Streptomyces lividans, demonstrating the feasibility of this approach. nih.gov Future work in this area will involve:

Host Optimization: Engineering more efficient heterologous hosts for higher yields and simplified downstream processing.

Metabolic Engineering: Modifying precursor pathways in the host strain to increase the supply of building blocks for benzastatin biosynthesis, potentially boosting production titers. nih.gov

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysis. nih.gov By isolating key enzymes from the biosynthetic pathway, such as the P450 enzyme BezE, it becomes possible to perform specific transformations on synthetic intermediates. nih.gov This hybrid approach could streamline the synthesis of complex analogues that are inaccessible through purely chemical or biological methods, allowing for precise modifications to the benzastatin scaffold.

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

While initial studies have identified benzastatins as potent free radical scavengers and inhibitors of glutamate (B1630785) toxicity, a detailed understanding of their molecular mechanisms is still emerging. nih.gov

The antioxidant activity of benzastatins likely stems from their chemical structure, which can neutralize reactive oxygen species (ROS) and inhibit processes like lipid peroxidation in rat liver microsomes. nih.govnih.gov Future research should aim to quantify the radical scavenging potential of different congeners and identify the specific structural features responsible for this activity.

The neuroprotective effect, particularly the inhibition of glutamate-induced toxicity by Benzastatins C and D, is of significant interest. nih.gov Glutamate excitotoxicity is a key mechanism in neuronal damage during ischemic stroke and in neurodegenerative diseases. frontiersin.orgmdpi.com It is caused by the over-activation of glutamate receptors, leading to excessive calcium influx and cell death. frontiersin.org Advanced mechanistic studies should investigate:

Direct Molecular Targets: Identifying the specific proteins, receptors, or ion channels that this compound interacts with to exert its effects. It is crucial to determine if benzastatins directly modulate glutamate receptors (e.g., NMDA receptors) or interfere with downstream signaling cascades. nih.gov

Signaling Pathway Modulation: Using proteomic and transcriptomic approaches to map the intracellular signaling pathways affected by benzastatin treatment in neuronal cells. This could reveal how benzastatins suppress the downstream effects of glutamate overstimulation.

Structure-Function Analysis: Correlating the antioxidant and anti-excitotoxic activities of various benzastatin congeners with their distinct structural features to understand how the aminobenzamide, tetrahydroquinoline, or indoline cores influence their biological function. researchgate.net

Targeted Design and Synthesis of Enhanced Benzastatin Analogues Based on SAR

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.govmdpi.com While comprehensive SAR studies for the benzastatin class are not yet widely published, the existing natural congeners provide a starting point for designing enhanced analogues.

Modification of the Terpenoid Side Chain: Altering the length, branching, and functional groups of the C10 side chain to probe its role in target binding and biological activity.

Aromatic Ring Substitution: Introducing various substituents onto the aromatic ring to modulate electronic properties, lipophilicity, and hydrogen-bonding capacity.

Scaffold Hopping: Synthesizing hybrid molecules that combine features of the different benzastatin skeletons (aminobenzamide, tetrahydroquinoline, indoline) to explore new chemical space.

The development of chemoenzymatic and biotechnological platforms will be instrumental in this effort, enabling the creation of a library of novel derivatives for comprehensive biological screening and SAR analysis. nih.govbeilstein-journals.orgmdpi.com

Exploration of this compound in Emerging Therapeutic Research Areas

The known biological activities of benzastatins position them as promising lead compounds for several emerging therapeutic areas, most notably in the treatment of neurological disorders.

Neuroprotection: The demonstrated ability of benzastatins to inhibit glutamate excitotoxicity and scavenge free radicals makes them highly relevant for neurodegenerative diseases and acute neuronal injury. nih.govmdpi.com

Ischemic Stroke: Oxidative stress and glutamate excitotoxicity are primary drivers of neuronal death following a stroke. frontiersin.org The dual action of benzastatins could offer a significant neuroprotective effect in this context.

Neurodegenerative Diseases: Chronic oxidative stress and neuronal damage are hallmarks of conditions like Alzheimer's and Parkinson's disease. The antioxidant and neuroprotective properties of benzastatins warrant investigation in preclinical models of these disorders. nih.gov

Future research should focus on evaluating this compound and its most potent analogues in animal models of these conditions to validate their therapeutic potential. Furthermore, exploring other potential applications, such as in oncology or inflammatory diseases, could open up new avenues for this versatile class of natural products.

Q & A

Basic: What are the established protocols for synthesizing Benzastatin A, and how can reproducibility be ensured?

Methodological Answer:

To ensure reproducible synthesis, document all experimental parameters exhaustively, including reaction conditions (temperature, solvent purity, catalyst concentration), stoichiometric ratios, and purification steps. Use standardized protocols from peer-reviewed literature and validate each step with analytical techniques (e.g., HPLC, NMR). Replicate experiments under identical conditions at least three times, and cross-reference spectral data with published characterization reports .

Basic: Which spectroscopic techniques are most effective for characterizing this compound's structure?

Methodological Answer:

Combine multiple spectroscopic methods:

- NMR (1H, 13C, 2D-COSY) for elucidating carbon-hydrogen frameworks and stereochemistry.

- FT-IR for functional group identification (e.g., ketones, aromatic rings).

- Mass spectrometry (HRMS) for molecular weight confirmation.

Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) and compare against literature data .

Advanced: How can researchers resolve contradictions in spectral data when confirming this compound's molecular configuration?

Methodological Answer:

Contradictions often arise from impurities, solvent effects, or instrumentation artifacts. Address these by:

- Repeating analyses with freshly prepared samples and alternative solvents.

- Using complementary techniques (e.g., X-ray crystallography for absolute configuration).

- Applying statistical validation (e.g., chi-squared tests for spectral peak matching).

Document discrepancies transparently and consult interdisciplinary experts (e.g., computational chemists) to reconcile data .

Advanced: What statistical methods are recommended for analyzing dose-response relationships in this compound's bioactivity studies?

Methodological Answer:

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Validate assumptions with:

- ANOVA for inter-group variability.

- Bootstrap resampling to estimate confidence intervals.

- Mann-Whitney U tests for nonparametric data.

Report effect sizes and power analysis to ensure clinical relevance .

Basic: What in vitro assays are commonly used to assess this compound's biological activity, and how should controls be designed?

Methodological Answer:

- Enzyme inhibition assays : Include positive controls (known inhibitors) and negative controls (vehicle-only).

- Cell viability assays (e.g., MTT): Use untreated cells and reference compounds (e.g., doxorubicin) for baseline comparison.

- Dose-response curves : Test at least six concentrations in triplicate.

Ensure assay conditions (pH, temperature) match physiological relevance .

Advanced: How should researchers design experiments to elucidate the mechanism of action of this compound at the molecular level?

Methodological Answer:

- Target identification : Use affinity chromatography or pull-down assays with labeled this compound.

- Kinetic studies : Measure enzyme inhibition rates under varying substrate concentrations.

- Gene knockout/knockdown models : Assess phenotypic changes in target-deficient organisms.

Integrate omics data (transcriptomics/proteomics) to identify downstream pathways .

Basic: What are the critical parameters to monitor during the purification of this compound to ensure compound integrity?

Methodological Answer:

- Column chromatography : Track solvent polarity gradients and collect fractions based on TLC/Rf values.

- Crystallization : Monitor temperature ramping rates and solvent evaporation speed.

- Purity checks : Use HPLC with UV detection (λmax specific to this compound) and ensure >95% purity for biological testing .

Advanced: What strategies can be employed to optimize the yield of this compound without compromising its stereochemical purity?

Methodological Answer:

- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived ligands) for enantioselective synthesis.

- Reaction engineering : Use flow chemistry for precise control of residence time and mixing.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Basic: How should researchers validate the purity of this compound batches using chromatographic methods?

Methodological Answer:

- HPLC-DAD : Compare retention times and UV spectra against a certified reference standard.

- Chiral chromatography : Confirm enantiomeric excess using columns with chiral stationary phases.

- Calibration curves : Use serial dilutions of pure this compound to establish linearity (R² > 0.99) .

Advanced: What computational modeling approaches are suitable for predicting this compound's interaction with biological targets, and how should these models be validated experimentally?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses.

- MD simulations : Run 100+ ns trajectories to assess binding stability.

- Validation : Compare computational predictions with mutagenesis data (e.g., alanine scanning) or SPR (surface plasmon resonance) binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.